N-(3,4-dichlorophenyl)-2-iodoacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-iodoacetamide is an organic compound characterized by the presence of dichlorophenyl and iodoacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-iodoacetamide typically involves the reaction of 3,4-dichloroaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(3,4-dichlorophenyl)-2-aminoacetamide, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-iodoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-iodoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,4-dichlorophenyl)-2-iodoacetamide is unique due to the presence of both dichlorophenyl and iodoacetamide groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
22303-33-9 |
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Molecular Formula |
C8H6Cl2INO |
Molecular Weight |
329.95 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChI Key |
SXYTXEAKLIDTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CI)Cl)Cl |
Origin of Product |
United States |
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